molecular formula C17H21N B14597993 2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile CAS No. 60586-14-3

2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile

Cat. No.: B14597993
CAS No.: 60586-14-3
M. Wt: 239.35 g/mol
InChI Key: IIUAGEDXDIXUEX-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile is an organic compound that features a cyclohexene ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile typically involves the reaction of cyclohexene with phenylacetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the phenylacetonitrile, followed by the addition of cyclohexene. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various chemical reactions. The phenyl and cyclohexene rings provide structural stability and influence the compound’s reactivity. Pathways involved may include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-1-en-1-yl)-2-phenylpentanenitrile is unique due to its combination of a cyclohexene ring, phenyl group, and nitrile group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

60586-14-3

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-2-phenylpentanenitrile

InChI

InChI=1S/C17H21N/c1-2-13-17(14-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-11H,2,4,7-8,12-13H2,1H3

InChI Key

IIUAGEDXDIXUEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)(C1=CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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